molecular formula C8H8BrN B13133611 5-Bromo-3-methyl-2-vinylpyridine

5-Bromo-3-methyl-2-vinylpyridine

Cat. No.: B13133611
M. Wt: 198.06 g/mol
InChI Key: MLLMHNRMXWAGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-2-vinylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a vinyl group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-2-vinylpyridine typically involves the bromination of 3-methyl-2-vinylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 5th position . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methyl-2-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-vinylpyridine in biological systems involves its interaction with specific molecular targets. The vinyl group allows for conjugation with biomolecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. The compound’s reactivity enables it to modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-methyl-2-vinylpyridine stands out due to the presence of both the bromine and vinyl groups, which confer unique reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-bromo-2-ethenyl-3-methylpyridine

InChI

InChI=1S/C8H8BrN/c1-3-8-6(2)4-7(9)5-10-8/h3-5H,1H2,2H3

InChI Key

MLLMHNRMXWAGIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.